molecular formula C15H10ClIO4 B2358546 4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate CAS No. 944666-73-3

4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate

Cat. No.: B2358546
CAS No.: 944666-73-3
M. Wt: 416.6
InChI Key: OCDLULSDBRRLCD-UHFFFAOYSA-N
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Description

4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate is an organic compound with the molecular formula C15H10ClIO4 and a molecular weight of 416.6 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, a methoxy group, and a chlorobenzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate typically involves the esterification of 4-formyl-2-iodo-6-methoxyphenol with 2-chlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate include:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIO4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-4-2-3-5-11(10)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDLULSDBRRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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